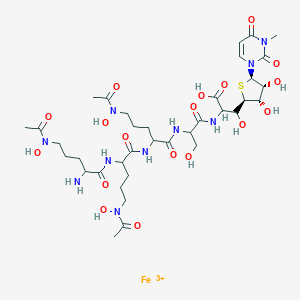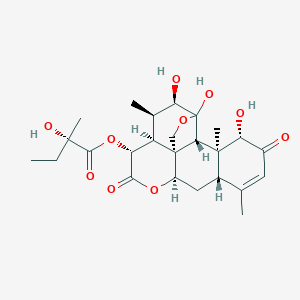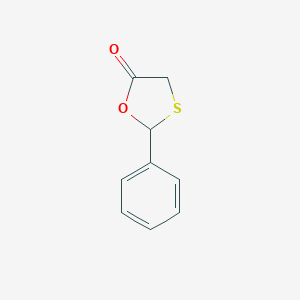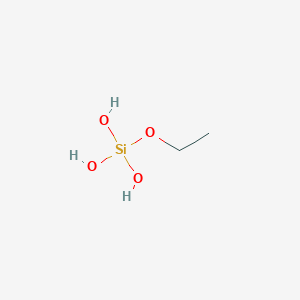![molecular formula C20H17N5O2 B224274 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is a chemical compound that is widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in lab experiments is its efficiency and high yield of synthesis. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are many future directions for the use of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in scientific research. One direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, it could be used as a tool to study the role of certain proteins in the body, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 3-cyanopyridine-2-carboxylic acid with 1-(2-pyridyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-(2-pyridyl)ethylamine in the presence of a catalyst. These methods are efficient and provide a high yield of the compound.
Aplicaciones Científicas De Investigación
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been extensively studied for its potential use in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool to study the role of certain proteins in the body.
Propiedades
Nombre del producto |
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile |
|---|---|
Fórmula molecular |
C20H17N5O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-oxo-6-pyridin-3-yl-4-(4-pyridin-2-ylpiperazin-1-yl)pyran-3-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c21-13-16-17(12-18(27-20(16)26)15-4-3-6-22-14-15)24-8-10-25(11-9-24)19-5-1-2-7-23-19/h1-7,12,14H,8-11H2 |
Clave InChI |
CKOBNZCBNTZETE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)












![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)